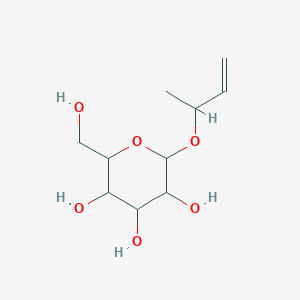
2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-propenyl beta-D-glucopyranoside is a glucopyranoside compound with the molecular formula C10H18O6 and a molecular weight of 234.25 g/mol.
Preparation Methods
The synthesis of 1-Methyl-2-propenyl beta-D-glucopyranoside involves several steps. One common synthetic route starts with D-glucopyranose, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the glucopyranoside structure . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-2-propenyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-2-propenyl beta-D-glucopyranoside has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on insulin sensitivity and fat metabolism, making it a potential candidate for diabetes and obesity research.
Medicine: Its potential anti-inflammatory, antibacterial, and antitumor properties have been explored in pharmacological studies.
Industry: The compound is used in the production of various glycoside-based products.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propenyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. For example, it can act on enzymes involved in carbohydrate metabolism, influencing processes such as glucose uptake and insulin sensitivity . The compound’s effects on these pathways contribute to its potential therapeutic applications .
Comparison with Similar Compounds
1-Methyl-2-propenyl beta-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl beta-D-glucopyranoside: This compound has a similar glucopyranoside structure but lacks the propenyl group.
Ethyl beta-D-glucopyranoside: Similar to methyl beta-D-glucopyranoside, but with an ethyl group instead of a methyl group.
The uniqueness of 1-Methyl-2-propenyl beta-D-glucopyranoside lies in its specific propenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18O6 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-but-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O6/c1-3-5(2)15-10-9(14)8(13)7(12)6(4-11)16-10/h3,5-14H,1,4H2,2H3 |
InChI Key |
XGTASPLAYLTKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















